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Compound of Interest

Compound Name: D-Galactose pentaacetate

Cat. No.: B020742

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry
(MS) data for D-Galactose pentaacetate. It is intended for researchers, scientists, and
professionals in drug development who require detailed spectroscopic information and
experimental protocols for the characterization of this acetylated carbohydrate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a
molecule. For D-Galactose pentaacetate, the IR spectrum is dominated by absorptions
corresponding to the ester functional groups introduced during acetylation.

IR Data Summary

The primary absorption bands observed in the IR spectrum of 3-D-Galactose pentaacetate
are summarized in the table below. These absorptions are characteristic of the acetyl groups
and the pyranose ring structure.
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Wavenumber (cm—?) Intensity Assignment
~1740-1750 Strong C=0 stretch of acetate esters
~1220-1240 Strong C-O stretch of acetate esters
C-O stretch of the pyranose
~1040-1080 Strong ]
ring
~2900-3000 Medium C-H stretch of alkyl groups

Note: The exact peak positions can vary slightly depending on the sample preparation and

instrument.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like D-
Galactose pentaacetate is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-
IR) Spectroscopy.

Instrumentation:

e A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, equipped
with an ATR accessory (e.g., a DuraSamplIR Il with a diamond crystal).[1]

Procedure:

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
is crucial to subtract any atmospheric or instrumental interferences.

o Sample Application: Place a small amount of the solid D-Galactose pentaacetate powder
directly onto the ATR crystal.

o Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm
to ensure good contact between the sample and the crystal surface.
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» Data Acquisition: Collect the infrared spectrum. Typically, this involves co-adding multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded

over a range of 4000 to 400 cm™—1,

o Data Processing: The acquired sample spectrum is ratioed against the background spectrum
to produce the final absorbance or transmittance spectrum.

o Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone or

isopropanol) after the measurement.

IR Analysis Workflow

Sample Preparation

Place Solid Sample on ATR Crystal
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Click to download full resolution via product page
Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and structural information of a compound by measuring its mass-to-charge ratio (m/z). Electron
lonization (EI) is a common technique used for the analysis of relatively small, volatile
molecules like D-Galactose pentaacetate, often in conjunction with Gas Chromatography
(GC).

Mass Spectrometry Data Summary
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The molecular weight of D-Galactose pentaacetate (C16H22011) is 390.34 g/mol .[2][3] The
mass spectrum shows a series of fragment ions resulting from the cleavage of the parent
molecule. The most abundant peaks in the EI mass spectrum are listed below.

m/z Relative Intensity (%) Putative Fragment lon
43 73.81 [CHsCOJ*

98 71.92 [CaHsO2]*

115 79.99 [CsH703]*

157 84.86 [CeHoOs]*

242 99.99 [C10H1406]*

Data obtained from an EI-B source with 70 eV ionization energy.[1]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

For volatile compounds like acetylated sugars, GC-MS is a standard analytical method.
Instrumentation:

e A Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300) with an
Electron lonization (El) source.[1]

Procedure:

e Sample Preparation: Dissolve the D-Galactose pentaacetate sample in a suitable volatile
organic solvent, such as dichloromethane or ethyl acetate. The concentration should be
optimized for the instrument, typically in the low ppm range.

e GC Separation:

o Inject a small volume (e.g., 1 pL) of the prepared sample into the GC injection port.
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o The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary
column (e.g., a nonpolar or medium-polarity column like a DB-5).

o Atemperature program is used to separate the components of the sample based on their
boiling points and interactions with the column's stationary phase.

e MS Analysis:

o As the D-Galactose pentaacetate elutes from the GC column, it enters the ion source of
the mass spectrometer.

o lonization: The molecules are bombarded with a high-energy electron beam (typically 70
eV), causing them to ionize and fragment.[1] This is known as Electron lonization (EI).

o Mass Analysis: The resulting positively charged ions are accelerated and separated by a
mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge
(m/z) ratio.

o Detection: An electron multiplier or similar detector records the abundance of each ion.

o Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The
fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and
confirmation.

GC-MS Analysis Workflow
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GC-MS Analysis Workflow
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Click to download full resolution via product page
General workflow for GC-MS analysis.

Proposed Fragmentation Pathway

The fragmentation of D-Galactose pentaacetate upon electron ionization is complex. The
following diagram illustrates a logical pathway to the formation of some of the major observed

fragment ions. The initial molecular ion [M]* is often unstable and not observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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